3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine
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Overview
Description
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is an organic compound featuring a cyclopropane ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2-difluorocyclopropane derivatives with appropriate amines under controlled conditions .
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and selectivity. Palladium-catalyzed reactions are frequently used due to their efficiency in forming carbon-nitrogen bonds .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often employ reagents like sodium iodide and bromine.
Major Products: The major products formed from these reactions include various fluorinated amines and cyclopropane derivatives .
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form stable interactions with biological molecules, affecting various pathways and processes .
Comparison with Similar Compounds
- 2,2-Difluorocyclopropyl)methylamine
- (2,2-Difluorocyclopropyl)benzene
- 2,2-Difluorocyclopropanemethanol
Uniqueness: 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other difluorocyclopropane derivatives .
This compound’s distinct properties and versatile applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(4-10)2-6-3-7(6,8)9/h5-6H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYDTYRKUAFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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